molecular formula C9H14N2O2S3 B15349833 S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate CAS No. 2178-97-4

S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate

Cat. No.: B15349833
CAS No.: 2178-97-4
M. Wt: 278.4 g/mol
InChI Key: BNLQCEFCOJBPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate is an organosulfur compound characterized by the presence of thiadiazole and thiocarbonate groups. This compound finds diverse applications in fields ranging from chemistry to biology and industry, thanks to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiadiazole Core Formation: : The synthesis begins with the formation of the 1,3,4-thiadiazole core. Typically, thiosemicarbazide reacts with an acyl chloride under acidic conditions to yield 5-(Butylthio)-1,3,4-thiadiazole.

  • Introduction of Thiocarbonate Group: : Next, the thiadiazole derivative undergoes a reaction with ethyl chloroformate, facilitated by a base like triethylamine, resulting in the formation of S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate.

Industrial Production Methods

Industrial production often involves batch processes with the above-mentioned steps but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : The thiadiazole ring can be selectively reduced under mild conditions, potentially leading to ring-opening reactions.

  • Substitution: : Nucleophilic substitution reactions can occur at the thiocarbonate group.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Reduced thiadiazole derivatives.

  • Substitution: : Thiocarbonate derivatives with various nucleophiles attached.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in coordination chemistry, facilitating metal-catalyzed reactions.

  • Materials Science: : Used in the synthesis of polymers with enhanced thermal and mechanical properties.

Biology

  • Antimicrobial Activity: : Exhibits activity against a range of microbial species due to its ability to disrupt cellular processes.

  • Bioconjugation: : Utilized in bioconjugation techniques for labeling biomolecules.

Medicine

  • Drug Development: : Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.

  • Diagnostics: : Serves as a component in diagnostic assays, particularly in imaging techniques.

Industry

  • Pesticides: : Incorporated into pesticide formulations due to its bioactivity.

  • Dyes and Pigments: : Used in the production of dyes and pigments for industrial applications.

Mechanism of Action

The compound’s biological activity is often attributed to its interaction with thiol groups in proteins, leading to disruption of normal protein function. Inhibition of key enzymes and interference with metabolic pathways are common mechanisms, targeting molecular structures with electrophilic properties.

Comparison with Similar Compounds

Similar Compounds

  • S-(5-Phenylthio)-1,3,4-thiadiazol-2-yl O-ethyl thiocarbonate

  • S-(5-Methylthio)-1,3,4-thiadiazol-2-yl O-ethyl thiocarbonate

Uniqueness

The butylthio group in S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate provides distinct lipophilicity and steric effects, influencing its reactivity and bioactivity. These properties differentiate it from other thiadiazole derivatives and offer unique applications, especially in bioactive molecule design and material sciences.

Properties

CAS No.

2178-97-4

Molecular Formula

C9H14N2O2S3

Molecular Weight

278.4 g/mol

IUPAC Name

ethyl (5-butylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylformate

InChI

InChI=1S/C9H14N2O2S3/c1-3-5-6-14-7-10-11-8(15-7)16-9(12)13-4-2/h3-6H2,1-2H3

InChI Key

BNLQCEFCOJBPRR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)SC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.